The compound N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide, while not directly mentioned in the provided papers, is structurally related to a class of compounds that have shown significant potential in medical research. Quinazolinone derivatives, as seen in the provided studies, have been synthesized and evaluated for their biological activities, particularly as anticancer and antimicrobial agents. These compounds have been modified and tested against various human tumor cell lines and infectious agents, showing promising results in inhibiting growth and proliferation1 2 3 4 5 6.
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide can be synthesized via a di-acylation reaction of N-aminoquinazolin-4(3H)-one derivatives. [] This reaction involves treating the appropriate N-aminoquinazolin-4(3H)-one derivative with an excess of acetyl chloride or acetic anhydride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitrogen atom of the quinazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The synthesis can be carried out under various conditions, such as refluxing in an inert solvent like toluene or using microwave irradiation to accelerate the reaction.
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide consists of a quinazolinone core with an isopropyl substituent at the 2-position and two acetyl groups attached to the nitrogen atom at the 3-position. [] This molecule exhibits a planar structure due to the conjugated system within the quinazolinone ring. The presence of the two acetyl groups significantly influences the molecule's polarity and its ability to participate in hydrogen bonding interactions, potentially impacting its biological activity and physicochemical properties.
The mechanism of action for quinazolinone derivatives, including N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide, is often associated with their ability to interact with biological targets such as enzymes or receptors. For instance, in silico molecular docking studies have predicted the affinity of synthesized quinazolinone derivatives to the epidermal growth factor receptor (EGFR), which plays a crucial role in the regulation of cell growth and survival1. Additionally, these compounds have been shown to exhibit anticonvulsant effects by interacting with GABAergic, glycinergic, and adenosinergic systems, which are involved in the modulation of neuronal excitability3.
Quinazolinone derivatives have demonstrated significant anticancer activity. For example, certain compounds have shown high growth inhibition rates against melanoma cell lines and lethal antitumor activity against leukemia, non-small cell lung cancer, colon cancer, and central nervous system cancer1. Another study highlighted the antiproliferative activities of these derivatives against a panel of human cancer cell lines, with specific cytotoxicity against nasopharyngeal carcinoma5.
The antimicrobial potential of quinazolinone derivatives has also been explored. Compounds have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, as well as the fungus Candida albicans, showing light to moderate activity1 4. Moreover, certain derivatives have been found to be potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to mammalian cells2.
In the field of neurology, quinazolinone derivatives have been studied for their anticonvulsant properties. One study demonstrated that a quinazolinone compound significantly reduced mortality in mice models of seizures induced by various chemoconvulsants, suggesting a broad spectrum of anticonvulsant action3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: